molecular formula C31H64 B14411025 Triacontane, 5-methyl CAS No. 85688-19-3

Triacontane, 5-methyl

Cat. No.: B14411025
CAS No.: 85688-19-3
M. Wt: 436.8 g/mol
InChI Key: ISOFMGGSUGTXSI-UHFFFAOYSA-N
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Description

Triacontane (C₃₀H₆₂) is a straight-chain alkane with 30 carbon atoms, commonly found in plant waxes and insect cuticular hydrocarbons (CHCs) . The 5-methyl derivative, 5-methyl triacontane, features a methyl (-CH₃) branch at the 5th carbon position of the triacontane backbone.

Properties

CAS No.

85688-19-3

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

5-methyltriacontane

InChI

InChI=1S/C31H64/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-31(3)29-7-5-2/h31H,4-30H2,1-3H3

InChI Key

ISOFMGGSUGTXSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of triacontane, 5-methyl, typically involves the alkylation of triacontane. This process can be achieved through the Friedel-Crafts alkylation reaction, where triacontane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete substitution of the hydrogen atom with a methyl group .

Industrial Production Methods: : Industrial production of this compound, may involve the catalytic hydrogenation of long-chain fatty acids or esters derived from natural sources. This method ensures a high yield of the desired product with minimal by-products. The process is typically carried out in large reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst

    Substitution: Chlorine gas (Cl₂), bromine (Br₂), UV light

Major Products

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: Shorter-chain hydrocarbons

    Substitution: Halogenated alkanes

Scientific Research Applications

Chemistry: : Triacontane, 5-methyl, is used as a reference standard in gas chromatography for the analysis of long-chain hydrocarbons. Its well-defined structure and properties make it an ideal compound for calibration purposes .

Biology: : In biological research, this compound, is studied for its role in the formation of biological membranes and its impact on membrane fluidity and permeability .

Industry: : In the industrial sector, this compound, is utilized as a lubricant and anti-corrosion agent. Its long hydrocarbon chain provides excellent lubrication properties, reducing friction and wear in mechanical systems .

Mechanism of Action

The mechanism of action of triacontane, 5-methyl, primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Branching Position Key Physical Properties
Triacontane C₃₀H₆₂ 422.81 None (linear) High melting point (~65–68°C), crystalline solid
5-Methyl triacontane C₃₁H₆₄ 436.85 C-5 Lower melting point (estimated) due to reduced symmetry; increased volatility compared to linear triacontane
4-Methyl triacontane C₃₁H₆₄ 436.85 C-4 Dominant CHC in L. pacifica wasps; likely lower melting point than linear triacontane
Octacosane C₂₈H₅₈ 394.75 None (linear) Melting point ~61–63°C; cytotoxic to melanoma cells
5-Methyl heptacosane C₂₈H₅₈ 394.75 C-5 Common in V. crabro and P. dominulus CHCs; role in waterproofing and pheromone signaling

Key Observations :

  • Branching reduces intermolecular van der Waals forces, lowering melting points and increasing volatility compared to linear analogs .
  • Position of methyl branching (e.g., C-4 vs. C-5) may influence biological interactions, such as CHC recognition in insects .
Insect Cuticular Hydrocarbons (CHCs)
  • 5-Methyl triacontane analogs : 4-Methyl triacontane and 5-methyl heptacosane are critical for waterproofing and chemical communication in wasps and hornets. Females often produce greater quantities of branched alkanes than males .
  • Functional divergence : 5-Methyl heptacosane in V. crabro is associated with nestmate recognition, while 4-methyl triacontane in L. pacifica may deter predators .
Bioactivity
  • Cytotoxicity: Linear triacontane and octacosane exhibit cytotoxic effects on melanoma cells (IC₅₀ values: 10–50 μM) . No direct data exists for 5-methyl triacontane, but branching may alter lipid membrane interactions.
  • This suggests 5-methyl triacontane could have similar bioactivity if functionalized.

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